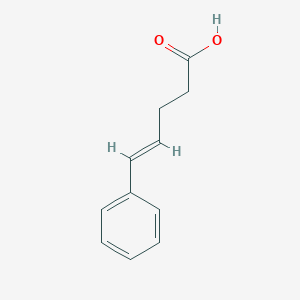

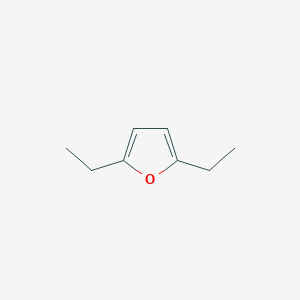

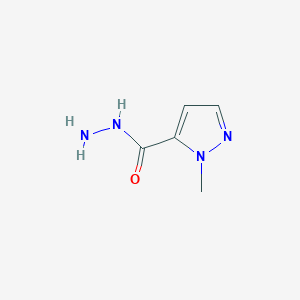

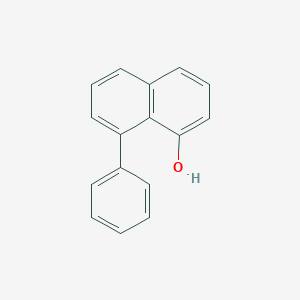

![molecular formula C17H23NO3 B173310 Cyclopentanecarboxylic acid, 1,2,2-trimethyl-3-[[(4-methylphenyl)amino]carbonyl]- CAS No. 197236-38-7](/img/structure/B173310.png)

Cyclopentanecarboxylic acid, 1,2,2-trimethyl-3-[[(4-methylphenyl)amino]carbonyl]-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Asymmetric Synthesis

Cyclopentanecarboxylic acid derivatives, including 1,2,2-trimethyl-3-[[(4-methylphenyl)amino]carbonyl]-, have been utilized in asymmetric syntheses. For instance, amino-methyl-cyclopentanecarboxylic acids have been synthesized from commercially available materials through a process involving Ireland-Claisen rearrangement, ring-closure metathesis, reduction, and deprotection (Davies et al., 2013).

Synthesis of Amino Acids and Receptor Agonists

These compounds are integral in the enantioselective synthesis of cyclopentanedicarboxylic amino acids, which are analogues of L-glutamic acid, using methods like sequential aldol-based carbon-carbon bond-forming reactions (Battistini et al., 2004). They are also used as intermediates in the synthesis of S1P1 receptor agonists (Wallace et al., 2009).

Electrolytic Dissociation Studies

The behavior of cyclopentanedicarboxylic acids in solutions, including their electrolytic dissociation, has been analyzed due to their significant role as pharmaceutical intermediates (Kvaratskhelia et al., 2013).

Structural Studies and Crystallization

The structural aspects of cyclopentanecarboxylic acid derivatives have been explored through methods like X-ray crystallography, which provides insights into their zwitterionic nature in the solid state and their potential for forming strong hydrogen bonds (Curry et al., 1993).

Enzymatic Resolution

These compounds have been subject to enzymatic resolution using esterases and lipases to produce optically pure intermediates useful in carbocyclic nucleoside synthesis (Mahmoudian et al., 1992).

Supramolecular Self-Assembly

Cyclopentanecarboxylic acid derivatives have been studied for their ability to form supramolecular structures, such as tetrameric rings, which are important in crystal packing and could have implications in material science (Kălmăn et al., 2002).

Reaction Studies

Studies on the reactions of cyclopentanecarboxylic acids, including their interaction with carbon monoxide and their thermal decomposition, have been conducted to understand their chemical properties and potential applications (Balaban & Nenitzescu, 1960), (Ahonkhai & Emovon, 1973).

特性

IUPAC Name |

1,2,2-trimethyl-3-[(4-methylphenyl)carbamoyl]cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-11-5-7-12(8-6-11)18-14(19)13-9-10-17(4,15(20)21)16(13,2)3/h5-8,13H,9-10H2,1-4H3,(H,18,19)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIPUIEQHIHOULS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2CCC(C2(C)C)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentanecarboxylic acid, 1,2,2-trimethyl-3-[[(4-methylphenyl)amino]carbonyl]- | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

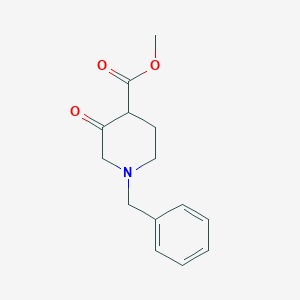

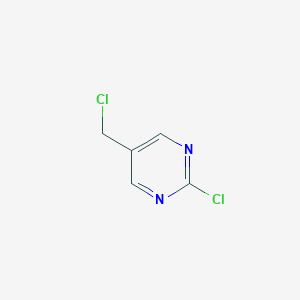

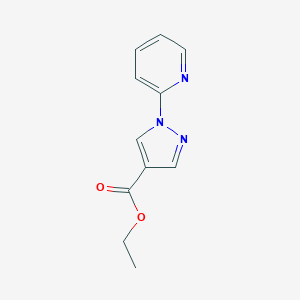

![Imidazo[1,5-a]pyridin-1-ylmethanol](/img/structure/B173249.png)